molecular formula C8H17N B14633704 1-Ethyl-2-isopropyl-3-methylaziridine CAS No. 55702-73-3

1-Ethyl-2-isopropyl-3-methylaziridine

Cat. No.: B14633704
CAS No.: 55702-73-3
M. Wt: 127.23 g/mol
InChI Key: CLEDYPWKLCSBGA-UHFFFAOYSA-N
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Description

1-Ethyl-2-isopropyl-3-methylaziridine is an organic compound with the molecular formula C8H17N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-2-isopropyl-3-methylamine with an appropriate halogenating agent to form the aziridine ring. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-isopropyl-3-methylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sodium azide (NaN3)

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-isopropyl-3-methylaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-isopropyl-3-methylaziridine involves its reactivity due to the ring strain of the aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions. The molecular targets and pathways involved include enzyme active sites and nucleophilic centers in biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-isopropyl-3-methylaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing complex molecules with precise structural requirements .

Properties

CAS No.

55702-73-3

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-ethyl-2-methyl-3-propan-2-ylaziridine

InChI

InChI=1S/C8H17N/c1-5-9-7(4)8(9)6(2)3/h6-8H,5H2,1-4H3

InChI Key

CLEDYPWKLCSBGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C1C(C)C)C

Origin of Product

United States

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